4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine

Descripción general

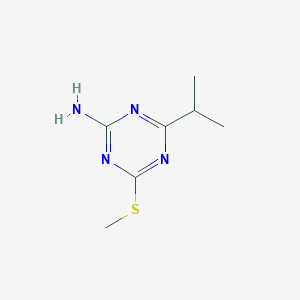

Descripción

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of an isopropyl group, a methylthio group, and an amine group attached to the triazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-isopropyl-6-chloro-1,3,5-triazine-2-amine with sodium methylthiolate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the chlorine atom with the methylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the substituents.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Substituted triazine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Basic Characteristics

- Molecular Formula : C₇H₁₂N₄S

- Molecular Weight : 184.26 g/mol

- Melting Point : 127–130 °C

- CAS Number : 175204-55-4

Structural Insights

The compound features a triazine ring structure with isopropyl and methylthio substituents, which contribute to its chemical reactivity and potential applications.

Agricultural Applications

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine has been investigated for its role as a herbicide and pesticide.

Herbicidal Activity

Research indicates that compounds in the triazine family can inhibit photosynthesis in plants, making them effective herbicides. The specific mechanism involves blocking the electron transport chain in chloroplasts, thereby preventing energy production necessary for plant growth.

Case Study: Efficacy Against Weeds

A study conducted on various weed species demonstrated that formulations containing this compound significantly reduced weed biomass compared to controls. The application rates and environmental conditions were optimized to enhance efficacy.

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals due to its biological activity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This could lead to the development of new antimicrobial agents.

Case Study: Antibacterial Activity

In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations. Further research is needed to explore its mechanism of action and potential for use in clinical settings.

Biochemical Research

The compound's unique structure makes it a candidate for biochemical research, particularly in enzyme inhibition studies.

Enzyme Inhibition Studies

Research has indicated that derivatives of triazine compounds can act as inhibitors for various enzymes involved in metabolic pathways. This suggests potential applications in drug design targeting metabolic diseases.

Case Study: Inhibition of Metabolic Enzymes

Experiments have shown that certain concentrations of this compound can inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis.

Table 1: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Agriculture | Herbicide | Effective against various weeds |

| Pharmaceuticals | Antimicrobial agent | Inhibits growth of specific bacteria |

| Biochemical Research | Enzyme inhibitor | Potential to inhibit DHFR |

Table 2: Case Study Results

| Study | Compound Concentration | Effect Observed |

|---|---|---|

| Herbicidal Efficacy | 50 mg/L | Significant reduction in weed biomass |

| Antibacterial Activity | 25 µg/mL | Inhibition of S. aureus growth |

| Enzyme Inhibition | 10 µM | Inhibition of DHFR |

Mecanismo De Acción

The mechanism of action of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with biological macromolecules, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Isopropyl-6-methyl-1,3,5-triazin-2-amine: Similar structure but lacks the methylthio group.

4-Isopropyl-6-(ethylthio)-1,3,5-triazin-2-amine: Similar structure but with an ethylthio group instead of a methylthio group.

4-Isopropyl-6-(methylsulfonyl)-1,3,5-triazin-2-amine: Similar structure but with a methylsulfonyl group instead of a methylthio group.

Uniqueness

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine is unique due to the presence of the methylthio group, which can impart specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar triazine derivatives.

Actividad Biológica

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, also known as 2-amino-4-isopropyl-6-(methylthio)-1,3,5-triazine, is a compound belonging to the triazine family. This class of compounds is recognized for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into the biological activities associated with this specific triazine derivative, supported by relevant research findings and case studies.

- Molecular Formula: C₇H₁₂N₄S

- Molecular Weight: 184.26 g/mol

- Melting Point: 127–130 °C

- CAS Number: 175204-55-4

Antiviral Activity

Research has indicated that triazine derivatives exhibit significant antiviral properties. A notable study highlighted that various substituted triazines demonstrated inhibitory effects against viruses such as HIV and the tobacco mosaic virus (TMV). For instance:

- Compounds with similar structures showed EC50 values (effective concentration for 50% inhibition) ranging from 0.20 to 3.98 μM against HIV type-1, indicating potent antiviral activity .

Anticancer Activity

Triazine derivatives have also been explored for their anticancer potential. The biological activity of this compound may be linked to its ability to inhibit specific enzymes involved in tumorigenesis. Research findings include:

- Inhibition of Cancer Cell Lines: Various studies reported IC50 values (half-maximal inhibitory concentration) for different cancer cell lines:

Antimicrobial Activity

The antimicrobial properties of triazines have been well-documented. Compounds structurally similar to this compound have shown effectiveness against a variety of bacterial strains:

- For example, certain triazine derivatives exhibited EC50 values as low as 0.5 μg/mL against Xanthomonas oryzae, a pathogen affecting rice crops .

Case Study: Antiviral Efficacy Against HIV

A study conducted on a range of triazine derivatives revealed that modifications in the chemical structure significantly impacted their antiviral efficacy. The compound demonstrated an EC50 of approximately 3.98 μM against HIV type-1, showcasing its potential as a lead compound for further development in antiviral therapies .

Case Study: Anticancer Activity in Preclinical Models

In vitro studies on various cancer cell lines indicated that the compound could induce apoptosis in cancer cells. The mechanism involved the activation of caspases, which are crucial for programmed cell death. In preclinical models using nude mice, treatment with the compound resulted in notable tumor reduction .

Summary Table of Biological Activities

| Biological Activity | Target | EC50/IC50 Values |

|---|---|---|

| Antiviral | HIV Type-1 | EC50 = 3.98 μM |

| Anticancer | HeLa (cervical cancer) | IC50 = 32.4 µM |

| Anticancer | MCF-7 (breast cancer) | IC50 = 12.5 µM |

| Antimicrobial | Xanthomonas oryzae | EC50 = 0.5 μg/mL |

Propiedades

IUPAC Name |

4-methylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c1-4(2)5-9-6(8)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQDMBNITJVBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=N1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381927 | |

| Record name | 4-(Methylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175204-55-4 | |

| Record name | 4-(Methylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.